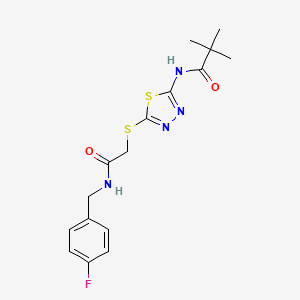
4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a 1,2,4-triazole ring. Triazole rings are five-membered heterocyclic compounds that contain two carbon atoms and three nitrogen atoms . They are known for their broad range of chemical and biological properties and are found in many commercially available drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the triazole ring . For instance, imidazole, another type of triazole, was first synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, phenyl group, and nitrile group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the triazole ring is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could contribute to its solubility in polar solvents .Applications De Recherche Scientifique
Oxidation Catalysts
4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the transformation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, showcasing moderate to good yields at room temperature (Zolfigol et al., 2006).
Anticancer Properties
Research into 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles has been motivated by the quest for new anticancer agents. These derivatives are known for their antifungal, antidepressant, and particularly anticancer properties, underlining the significance of the nitrile groups and 1,2,4-triazole core in their molecular structures (Rud et al., 2016).
Photostability and Reactivity
The photostability and reactivity of 4-chloroaniline and its derivatives in polar media have been explored, revealing efficient photoheterolysis and the formation of triplet phenyl cations. This study provides insights into the behavior of phenyl cations in electrophilic substitution reactions, contributing to the understanding of their reactivity under various conditions (Guizzardi et al., 2001).
Ligand Design and Coordination Chemistry
The synthesis of tricarbonylrhenium complexes using pyridyltriazole ligands with 4-substituted phenyl arms illustrates the impact of ligand structure on the geometry and electronic properties of metal complexes. This research demonstrates the role of ligand design in tuning the photophysical properties of coordination compounds (Wolff et al., 2013).
Fungicidal Activity
2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile, known for its broad-spectrum fungicidal efficacy, showcases significant activity against various fungi. This compound's ability to control wheat-leaf rust when applied as a soil drench highlights its potential in agricultural applications (Quinn et al., 1986).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-6-11(18)10(7-14)12-16-15-8-17(12)9-4-2-1-3-5-9/h1-5,8,10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWOJUTPIEODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)
![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)